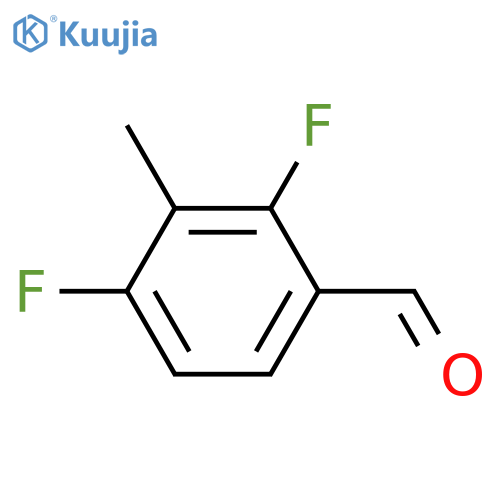Cas no 847502-88-9 (2,4-Difluoro-3-methylbenzaldehyde)

2,4-Difluoro-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4-Difluoro-3-methylbenzaldehyde
- Benzaldehyde, 2,4-difluoro-3-methyl-
- PubChem17004
- KSC495S7L
- MPOSIFXAXWZQED-UHFFFAOYSA-N
- 2,4-difluoro-3-methyl-benzaldehyde
- FCH921526
- CL8245
- AM61656
- ST2415796
- AX8066837
- AB0064173
- Z5177
- 2,4-Difluoro-3-methylbenzaldehyde (ACI)
- MFCD07777152
- J-507201
- AKOS005255017
- DTXSID90478299
- CS-0153671
- 847502-88-9
- DS-2080
- Z1201624179
- DB-005859
- SCHEMBL584614
- EN300-6768764
-
- MDL: MFCD07777152
- インチ: 1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
- InChIKey: MPOSIFXAXWZQED-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(F)=C(C)C(F)=CC=1
計算された属性
- せいみつぶんしりょう: 156.03900
- どういたいしつりょう: 156.03867113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 密度みつど: 1.241
- ふってん: 198℃
- フラッシュポイント: 74℃
- 屈折率: 1.513
- PSA: 17.07000
- LogP: 2.08570
2,4-Difluoro-3-methylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224311-10g |
2,4-Difluoro-3-methylbenzaldehyde |
847502-88-9 | 97% | 10g |
¥3200.00 | 2024-07-28 | |
| eNovation Chemicals LLC | D552703-1g |
2,4-Difluoro-3-Methylbenzaldehyde |
847502-88-9 | 97% | 1g |
$150 | 2024-05-24 | |
| eNovation Chemicals LLC | Y0984581-25g |
2,4-Difluoro-3-methylbenzaldehyde |
847502-88-9 | 95% | 25g |
$700 | 2024-08-02 | |
| abcr | AB155243-10 g |
2,4-Difluoro-3-methylbenzaldehyde, 95%; . |
847502-88-9 | 95% | 10g |
€428.40 | 2023-05-08 | |
| Enamine | EN300-6768764-1.0g |
2,4-difluoro-3-methylbenzaldehyde |
847502-88-9 | 95% | 1g |
$49.0 | 2023-05-23 | |
| TRC | D445738-1g |
2,4-Difluoro-3-methylbenzaldehyde |
847502-88-9 | 1g |
$ 90.00 | 2022-06-05 | ||
| Fluorochem | 033814-1g |
2,4-Difluoro-3-methylbenzaldehyde |
847502-88-9 | 95% | 1g |
£42.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UL969-5g |
2,4-Difluoro-3-methylbenzaldehyde |
847502-88-9 | 97% | 5g |
1490.0CNY | 2021-07-12 | |
| Apollo Scientific | PC48740-1g |
2,4-Difluoro-3-methylbenzaldehyde |
847502-88-9 | 97% | 1g |
£61.00 | 2023-09-02 | |
| Ambeed | A232265-25g |
2,4-Difluoro-3-methylbenzaldehyde |
847502-88-9 | 96% | 25g |
$576.0 | 2025-02-24 |
2,4-Difluoro-3-methylbenzaldehyde 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2,4-Difluoro-3-methylbenzaldehydeに関する追加情報
Recent Advances in the Application of 2,4-Difluoro-3-methylbenzaldehyde (CAS: 847502-88-9) in Chemical Biology and Pharmaceutical Research
2,4-Difluoro-3-methylbenzaldehyde (CAS: 847502-88-9) is a fluorinated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential drug candidates and agrochemicals. The unique electronic and steric properties imparted by the fluorine atoms and methyl group make it a valuable building block for designing molecules with enhanced pharmacological profiles.
Recent studies have highlighted the role of 2,4-Difluoro-3-methylbenzaldehyde in the development of novel kinase inhibitors and antimicrobial agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective JAK2 inhibitors, which show promise for treating myeloproliferative disorders. The fluorine atoms in the compound were found to significantly improve binding affinity and metabolic stability of the resulting inhibitors.
In the field of material science, researchers have explored the use of 2,4-Difluoro-3-methylbenzaldehyde as a precursor for liquid crystal materials. A 2024 publication in Advanced Materials reported that derivatives of this compound exhibit excellent thermal stability and mesomorphic properties, making them suitable for display technologies. The study also noted that the specific substitution pattern (2,4-difluoro-3-methyl) contributes to reduced rotational viscosity in the liquid crystal phase.
From a synthetic chemistry perspective, several innovative methodologies have been developed for the efficient production and further functionalization of 2,4-Difluoro-3-methylbenzaldehyde. A recent breakthrough published in Organic Letters (2024) described a palladium-catalyzed carbonylative approach that allows for gram-scale synthesis with excellent yield and purity. This advancement addresses previous challenges in large-scale production of this valuable intermediate.
The safety profile and environmental impact of 2,4-Difluoro-3-methylbenzaldehyde have also been subjects of recent investigation. Regulatory studies conducted in 2023 indicate that while the compound requires careful handling due to its aldehyde functionality, it demonstrates favorable biodegradation characteristics compared to non-fluorinated analogs. These findings support its continued use in pharmaceutical manufacturing with appropriate safety measures.
Looking forward, the unique properties of 2,4-Difluoro-3-methylbenzaldehyde position it as a key player in the development of next-generation therapeutics and functional materials. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) technology and as a building block for covalent inhibitors. The compound's versatility and the recent methodological advances in its utilization suggest it will remain an important tool in chemical biology and drug discovery efforts.
847502-88-9 (2,4-Difluoro-3-methylbenzaldehyde) 関連製品
- 2646-90-4(2,5-Difluorobenzaldehyde)
- 19842-76-3(2,3,5,6-Tetrafluorobenzaldehyde)
- 446-52-6(2-Fluorobenzaldehyde)
- 177756-62-6(3-Fluoro-4-methylbenzaldehyde)
- 161793-17-5(2,3,4-Trifluorobenzaldehyde)
- 1550-35-2(2,4-Difluorobenzaldehyde)
- 104451-70-9(2,3,6-Trifluorobenzaldehyde)
- 16583-06-5(2,3,4,5-Tetrafluorobenzaldehyde)
- 58551-83-0(2,4,6-Trifluorobenzaldehyde)
- 261763-34-2(2,6-Difluoro-3-methylbenzaldehyde)
